3-Ethyl-1,3-dimethylpiperazine;dihydrochloride

Descripción

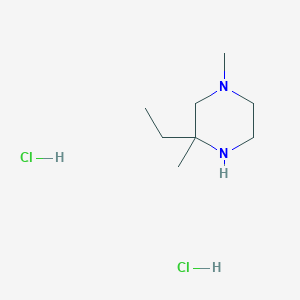

3-Ethyl-1,3-dimethylpiperazine dihydrochloride is a piperazine derivative characterized by an ethyl and two methyl substituents on the piperazine ring. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Piperazine derivatives are widely studied for their roles as intermediates in drug synthesis, particularly in antipsychotics, antidepressants, and receptor modulators .

Propiedades

IUPAC Name |

3-ethyl-1,3-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNGGLHHZSEGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(CCN1)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1,3-dimethylpiperazine with ethyl halides under basic conditions to introduce the ethyl group at the desired position. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. The final product is often purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of 3-Ethyl-1,3-dimethylpiperazine.

Reduction: Amine derivatives.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Ethyl-1,3-dimethylpiperazine; dihydrochloride is primarily recognized for its role as a chemical building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug design.

Drug Development

The compound has been utilized in the development of various drugs due to its ability to function as a piperazine derivative. Piperazine compounds are known for their diverse pharmacological activities, including:

- Antidepressant : Some piperazine derivatives exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Antipsychotic : Certain derivatives have been developed to target specific receptors involved in psychotic disorders.

- Antihistamine : The compound has potential applications in developing antihistamines due to its affinity for histamine receptors.

Chemical Synthesis

3-Ethyl-1,3-dimethylpiperazine; dihydrochloride serves as a precursor in synthesizing more complex molecules. Its synthetic versatility is highlighted in several studies:

Synthesis of Bioactive Compounds

The compound can be used to synthesize bioactive molecules through various chemical reactions, including:

- Alkylation Reactions : It can undergo alkylation to form more complex piperazine derivatives.

- Condensation Reactions : The compound can participate in condensation reactions to create larger molecular frameworks that may have enhanced biological activity.

Case Studies

Several studies illustrate the applications of 3-Ethyl-1,3-dimethylpiperazine; dihydrochloride in real-world scenarios.

Study on Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 3-Ethyl-1,3-dimethylpiperazine showed significant antidepressant activity in animal models. The research highlighted the compound's mechanism of action involving serotonin reuptake inhibition, which is critical for mood regulation.

| Study Reference | Findings |

|---|---|

| Demonstrated significant reduction in depressive behaviors in rodent models when treated with piperazine derivatives. |

Antihistamine Development

Another study focused on synthesizing antihistamines based on the piperazine structure. The research found that modifications to the 3-Ethyl-1,3-dimethylpiperazine structure enhanced its efficacy and selectivity for histamine receptors.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

1-Ethyl-3,3-dimethylpiperazine ()

- Structural Differences : Unlike the target compound, this analog features two methyl groups on the same carbon (C3) and an ethyl group on C1. This arrangement creates distinct steric and electronic environments.

(R)-1-Ethyl-3-methylpiperazine Dihydrochloride ()

- Stereochemistry : The (R)-enantiomer introduces chirality, which can significantly influence pharmacological activity.

1-Benzyl-3,3-dimethylpiperazine ()

- Aromatic Substituent : The benzyl group enhances lipophilicity (higher logP) compared to the ethyl group in the target compound.

- Applications : Benzyl-substituted piperazines are common in CNS drug candidates, whereas the target compound’s aliphatic substituents may favor metabolic stability .

3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate ()

- Aromatic vs.

- Hydrate Form : The hydrate structure may improve crystallinity but increase hygroscopicity compared to the anhydrous dihydrochloride form of the target compound .

1-[2-(Trifluoromethyl)phenyl]ethylpiperazine Dihydrochloride ()

Physicochemical Properties

- Salt Forms : Most analogs, including the target compound, are dihydrochloride salts, favoring aqueous solubility and stability.

- Hydrates vs. Anhydrous : Hydrated forms (e.g., ) exhibit distinct crystallinity but may compromise stability under humid conditions.

Actividad Biológica

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride is a piperazine derivative that has garnered attention due to its diverse biological activities. Piperazine compounds are known for their therapeutic potential, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

Piperazine derivatives exhibit a range of biological activities through various mechanisms. The following are some key mechanisms associated with 3-Ethyl-1,3-dimethylpiperazine:

- Receptor Antagonism : Compounds with piperazine moieties often act as antagonists at various receptors, including histamine and sigma receptors. This can lead to analgesic and anti-inflammatory effects .

- Antimicrobial Activity : Piperazine derivatives have shown promising results against various microbial strains. Their mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes .

- Cytotoxic Effects : Some studies indicate that piperazine derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators like p21CIP1/Waf-1 .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Pain Management :

Q & A

Q. What are the recommended synthetic routes for 3-ethyl-1,3-dimethylpiperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions or stepwise alkylation of piperazine derivatives. For example, alkylation of 1,3-dimethylpiperazine with ethyl halides under controlled pH and temperature (e.g., 60–80°C in ethanol) is a common approach. Reaction optimization includes solvent selection (polar aprotic solvents improve nucleophilicity), stoichiometric control of alkylating agents, and purification via recrystallization or column chromatography . Yield and purity are enhanced by monitoring reaction progress with TLC or HPLC and avoiding over-alkylation byproducts.

Q. How should researchers characterize the purity and structural integrity of 3-ethyl-1,3-dimethylpiperazine dihydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.

- HPLC with UV detection (λ = 210–260 nm) to quantify purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What are the standard protocols for handling and storing 3-ethyl-1,3-dimethylpiperazine dihydrochloride to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. For laboratory use, prepare fresh solutions in deionized water or DMSO, avoiding prolonged exposure to light or heat. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify optimal storage conditions .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported biological activity data for 3-ethyl-1,3-dimethylpiperazine dihydrochloride?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent, pH, cell lines). To resolve these:

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Standardize buffer systems (e.g., PBS at pH 7.4) and control for ionic strength.

- Validate activity in multiple cell lines or in vivo models to rule out cell-specific artifacts. Cross-reference PubChem bioactivity data to identify consensus mechanisms .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of 3-ethyl-1,3-dimethylpiperazine dihydrochloride?

- Methodological Answer : Design SAR studies by systematically modifying substituents:

- Replace the ethyl group with bulkier alkyl chains to assess steric effects.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to evaluate electronic contributions.

- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes against targets like GPCRs or kinases. Validate predictions with mutagenesis studies .

Q. What challenges arise in scaling up the synthesis of 3-ethyl-1,3-dimethylpiperazine dihydrochloride, and how can they be mitigated?

- Methodological Answer : Challenges include exothermic reactions during alkylation and purification bottlenecks. Solutions:

- Implement flow chemistry for controlled heat dissipation.

- Optimize crystallization conditions (e.g., anti-solvent addition rates) to improve yield.

- Use continuous extraction systems for large-scale purification. Process analytical technology (PAT) tools (e.g., inline FTIR) ensure real-time monitoring .

Q. How can researchers resolve contradictions in solubility and stability data across different solvent systems?

- Methodological Answer : Conduct systematic solubility screens using Hansen solubility parameters to identify optimal solvents. For stability, perform kinetic studies in DMSO, water, and ethanol at varying temperatures (25–50°C). Data normalization to ionic strength and dielectric constant reduces variability. Cross-validate with computational models (COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.